molecular formula C15H18N2O5 B4428266 N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4428266
M. Wt: 306.31 g/mol
InChI Key: FJLGTHHZLUMWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. It is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is known for its ability to induce feelings of euphoria, empathy, and increased sociability. However, its use is associated with numerous health risks, including hyperthermia, dehydration, and serotonin syndrome. Despite these dangers, MDMA continues to be a popular recreational drug.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide works by increasing the release of neurotransmitters, particularly serotonin, in the brain. It binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin in the synaptic cleft, which activates postsynaptic serotonin receptors. This activation of serotonin receptors is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has numerous biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to cardiovascular stress. It also causes hyperthermia, which can lead to dehydration and heat stroke. This compound can also cause serotonin syndrome, a potentially life-threatening condition characterized by high levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been used in numerous laboratory experiments to study its effects on the brain and behavior. Its ability to increase the release of neurotransmitters makes it a useful tool for studying the role of these neurotransmitters in behavior. However, its recreational use and associated health risks make it a challenging compound to work with in a laboratory setting.

Future Directions

There are numerous future directions for research on N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One area of interest is its potential therapeutic use in the treatment of PTSD. Further studies are needed to determine the safety and efficacy of this compound-assisted psychotherapy in humans. Another area of interest is the development of safer and more effective this compound analogs that can be used in a laboratory setting. Finally, more research is needed to understand the long-term effects of this compound use on the brain and behavior.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of numerous scientific studies, both in animals and humans. Its effects on the brain and behavior have been extensively studied. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. It has also been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Some studies have shown that this compound-assisted psychotherapy can reduce symptoms of PTSD in patients.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-17-5-6-20-15(19)11(17)8-14(18)16-10-3-4-12-13(7-10)22-9-21-12/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLGTHHZLUMWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.